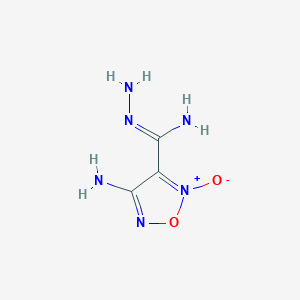![molecular formula C13H8FN B14265656 2-Fluorobenzo[H]quinoline CAS No. 163275-69-2](/img/structure/B14265656.png)
2-Fluorobenzo[H]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobenzo[H]quinoline is a fluorinated derivative of benzo[H]quinoline, a heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzo[H]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals or Brønsted acids, depending on the substituent at the triple bond . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization reactions using recyclable catalysts. The use of solvent-free conditions and ionic liquids has been explored to make the process more sustainable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorobenzo[H]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to produce partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Fluorobenzo[H]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its enhanced fluorescence properties.
Medicine: Explored for its potential as an anticancer and antibacterial agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Fluorobenzo[H]quinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, particularly targeting DNA gyrase and topoisomerase IV. These interactions lead to the stabilization of enzyme-DNA complexes, resulting in the inhibition of DNA replication and cell death . The compound’s fluorescence properties are attributed to its ability to undergo protonation, enhancing its emission intensity .
Comparación Con Compuestos Similares
Benzo[H]quinoline: The parent compound without the fluorine atom.
Benzo[C]acridine: Another heterocyclic compound with similar structural features.
Fluoroquinolines: A class of compounds with similar fluorinated quinoline structures.
Uniqueness: 2-Fluorobenzo[H]quinoline stands out due to its unique combination of a fluorine atom and a benzo[H]quinoline core. This combination enhances its chemical stability, fluorescence properties, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
163275-69-2 |
|---|---|
Fórmula molecular |
C13H8FN |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
2-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H |
Clave InChI |
QPVYKZMSHLZTEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


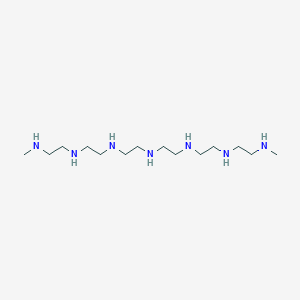
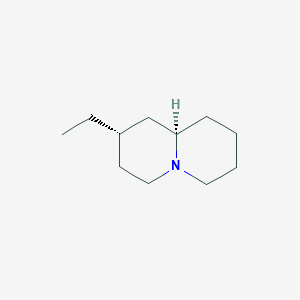

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
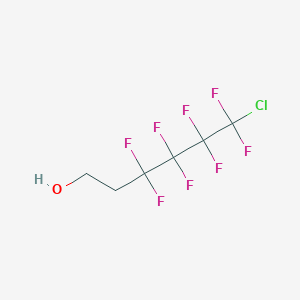
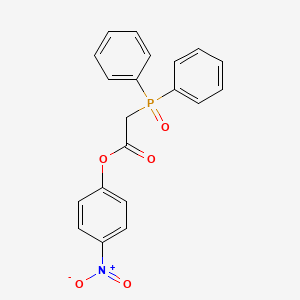
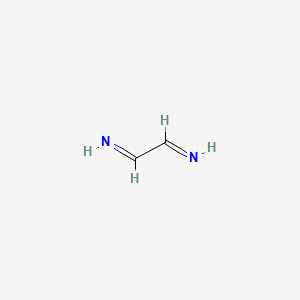
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
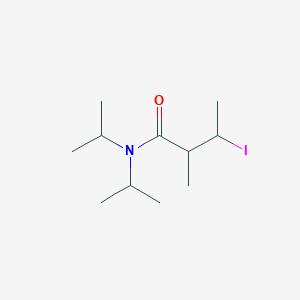
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
germane](/img/structure/B14265630.png)
